molecular formula C23H28N8O B2555717 {1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazol-4-yl}[4-(2-pyridyl)piperazino]methanone CAS No. 1251632-33-3

{1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazol-4-yl}[4-(2-pyridyl)piperazino]methanone

Cat. No.: B2555717
CAS No.: 1251632-33-3
M. Wt: 432.532
InChI Key: WIUOLWDJVQWCRO-UHFFFAOYSA-N
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Description

{1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazol-4-yl}[4-(2-pyridyl)piperazino]methanone is a useful research compound. Its molecular formula is C23H28N8O and its molecular weight is 432.532. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

Research into piperazinyl oxazolidinone derivatives, including those with a pyrimidine structure, reveals their potential as novel antibacterial agents. These compounds have been found effective against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, highlighting their potential in addressing antibiotic resistance (Tucker et al., 1998).

Anti-inflammatory Agents

A study on piperazine derivatives synthesized for anti-inflammatory purposes showed that some compounds exhibit significant anti-inflammatory activity. This demonstrates the chemical's potential in contributing to the development of new anti-inflammatory drugs (Patel, Karkhanis, & Patel, 2019).

Anticancer Activity

Compounds related to the specified chemical structure have shown promise in anticancer research. For instance, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives exhibited significant antiproliferative activity against various human cancer cell lines, suggesting potential for cancer therapy (Mallesha et al., 2012).

Antimicrobial Activity

New pyridine derivatives, including those with piperazine components, have been synthesized and shown to possess antimicrobial activity against a range of bacterial and fungal strains. This points to the utility of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Neuropharmacological Applications

Research into 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines and their analogues has revealed high affinities for dopamine D4 receptors, indicating potential applications in neuropharmacology, particularly for conditions like Parkinson's disease (Enguehard-Gueiffier et al., 2006).

Properties

IUPAC Name

[1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]imidazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N8O/c1-18-5-8-28(9-6-18)21-14-22(26-16-25-21)31-15-19(27-17-31)23(32)30-12-10-29(11-13-30)20-4-2-3-7-24-20/h2-4,7,14-18H,5-6,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUOLWDJVQWCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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